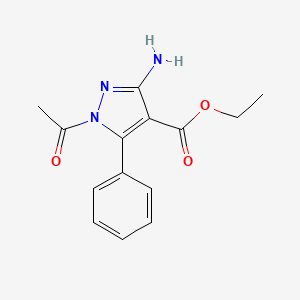

ethyl 1-acetyl-3-amino-5-phenyl-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-acetyl-3-amino-5-phenyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention due to its versatile chemical structure, allowing for various chemical reactions and modifications. This compound is synthesized through acetylation and other chemical reactions, offering a foundation for studying its molecular structure, chemical, and physical properties.

Synthesis Analysis

The synthesis of ethyl 1-acetyl-3-amino-5-phenyl-1H-pyrazole-4-carboxylate involves acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate using acetic anhydride. The acetylation process produces monoacetylated and diacetylated products, depending on the reaction conditions, such as solvent polarity and temperature (Kusakiewicz-Dawid et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic methods, including HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS. These studies have confirmed the specific acetylation at the nitrogen atoms in the ring, providing detailed insights into its molecular configuration (Kusakiewicz-Dawid et al., 2007).

Chemical Reactions and Properties

Ethyl 1-acetyl-3-amino-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including diazotization and coupling with other reagents to afford derivatives such as pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. These reactions and their mechanisms have been extensively studied, demonstrating the compound's reactivity and potential for further chemical modifications (Ghozlan et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, have been characterized. Ethyl 1-acetyl-3-amino-5-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system, and its structure is stabilized by intermolecular interactions, which are crucial for understanding its physical behavior and solubility in various solvents (Viveka et al., 2016).

Chemical Properties Analysis

The chemical properties of ethyl 1-acetyl-3-amino-5-phenyl-1H-pyrazole-4-carboxylate are influenced by its functional groups, which make it a candidate for further functionalization. The presence of acetyl and amino groups allows for nucleophilic substitution reactions, contributing to the compound's versatility in chemical synthesis and modifications (Kusakiewicz-Dawid et al., 2007).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that pyrazole derivatives have been found to exhibit various biological activities such as antibacterial, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti HIV properties .

Eigenschaften

IUPAC Name |

ethyl 1-acetyl-3-amino-5-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-3-20-14(19)11-12(10-7-5-4-6-8-10)17(9(2)18)16-13(11)15/h4-8H,3H2,1-2H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUQRWHANPQITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1N)C(=O)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-acetyl-3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5530792.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5530808.png)

![(3S*,4R*)-1-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5530823.png)

![6-methoxy-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-chromanecarboxamide](/img/structure/B5530826.png)

![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-3-methylisoxazole-4-carboxamide](/img/structure/B5530848.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5530860.png)

![2-[3-pyridin-4-yl-5-(tetrahydro-2H-pyran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5530878.png)